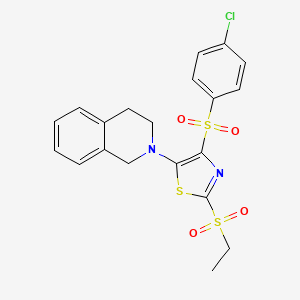

Dehydrophytosphingosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

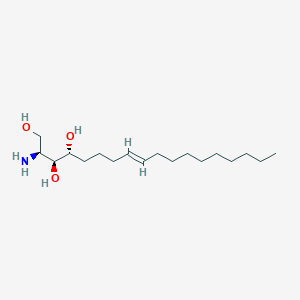

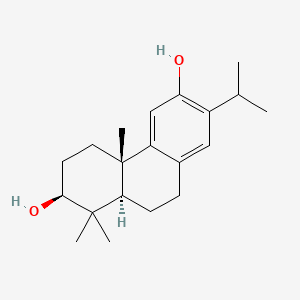

4-hydroxy-8-sphingenine is a sphingoid consisting of (8E)-sphing-8-enine bearing an additional (R)-hydroxy substituent at the 4-position. It derives from a sphing-8-enine. It is a conjugate acid of a 4-hydroxysphing-8-enine(1+).

科学的研究の応用

Stereoselective Synthesis and Cytotoxicity

Dehydrophytosphingosine has been involved in the synthesis of anhydrophytosphingosine derivatives like pachastrissamine (jaspine B). This compound, obtained from marine sources, exhibits significant cytotoxicity towards various cancer cell lines, highlighting its potential in cancer research and treatment. The synthesis from D-xylose marks an important development in the field of organic chemistry and medicinal applications (Du, Liu, & Linhardt, 2006).

Biomedical Applications of Superhydrophobic Materials

Research into superhydrophobic materials, which can control protein adsorption, cellular interactions, and bacterial growth, has seen a surge of interest. These materials are now being explored for their potential in drug delivery devices and diagnostic tools. The unique properties of such materials, including the ability to maintain a stable or metastable air layer, make them promising for a range of biomedical applications (Falde, Yohe, Colson, & Grinstaff, 2016).

Superhydrophobic Surfaces in Biology and Medicine

Recent advances in the development of superhydrophobic surfaces are becoming relevant in biology and medicine. These surfaces, inspired by natural phenomena, can manipulate matter at the micro and nanoscale, offering potential applications in biomedicine for the detection, manipulation, and study of small quantities of molecules, high throughput cell, and biomaterial screening (Ciasca et al., 2016).

Ribosomal Synthesis of Dehydroalanine-Containing Peptides

The ribosomal synthesis of peptides containing dehydroalanine, a nonproteinogenic amino acid, is another area of interest. This synthesis technique, involving selenalysine as a masked dehydroalanine equivalent, enables the production of polyunsaturated and highly decorated peptides. These developments have significant implications for the preparation of protein-reactive compounds with potential use in novel drug development or as analytical tools (Seebeck & Szostak, 2006).

High-Throughput Cell Screenings with Droplet-Microarray Platforms

The droplet-microarray platform, based on superhydrophobic–superhydrophilic patterning, is being applied for cell-based high-throughput screenings. This approach enables the homogeneous seeding of cells and the culture of different adherent cell lines in individual droplets, facilitating pipetting-free medium exchange and cell culture in miniaturized droplet arrays. Such platforms are revolutionizing high-throughput screenings in the pharmaceutical industry and healthcare (Popova et al., 2016).

DNA Binding Promoted by Citrus Dehydrin and Zinc Ions

Citrus dehydrin, particularly Citrus unshiu cold-regulated 15 kDa protein (CuCOR15), has been found to interact with DNA, a process stimulated by Zn2+. This discovery suggests that dehydrin may protect nucleic acids in plant cells during seed maturation and stress responses, opening new avenues for understanding plant biology and developing agricultural technologies (Hara, Shinoda, Tanaka, & Kuboi, 2009).

特性

製品名 |

Dehydrophytosphingosine |

|---|---|

分子式 |

C18H37NO3 |

分子量 |

315.5 g/mol |

IUPAC名 |

(E,2S,3S,4R)-2-aminooctadec-8-ene-1,3,4-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/b11-10+/t16-,17+,18-/m0/s1 |

InChIキー |

CQKNELOTFUSOTP-HMTIOLNVSA-N |

異性体SMILES |

CCCCCCCCC/C=C/CCC[C@H]([C@H]([C@H](CO)N)O)O |

正規SMILES |

CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |

同義語 |

4-hydroxy-8-sphingenine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)

![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B1254743.png)

![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)